(S,S)-Asenapine Maleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S,S)-Asenapine maleate is an atypical antipsychotic medication developed by Merck & Co. and approved by the U.S. Food and Drug Administration (FDA) in 2009. It is a derivative of the drug asenapine, which was first synthesized in 2002. Asenapine maleate is used to treat schizophrenia and bipolar disorder and is available in both oral and sublingual forms. It is a highly potent and effective antipsychotic, with a broad spectrum of activities, including dopamine and serotonin receptor antagonism, as well as α2-adrenergic receptor agonism.

Applications De Recherche Scientifique

Antimicrobial Activity

Asenapine Maleate has been studied for its antimicrobial activity. It has been evaluated against a variety of microbes, and while it may not be used in therapeutically achievable systemic concentrations, it still presents an interesting area of study .

Pharmaceutical Salts

Asenapine Maleate is a type of pharmaceutical salt. Pharmaceutical salts are widely used to improve the biopharmaceutical properties of drugs. They can modulate solubility, dissolution profiles, and bioavailability of drugs .

Chromatographic Analysis

Asenapine Maleate can be determined through chromatographic methods. A stability-indicating reverse phase liquid chromatographic method was developed and validated for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in bulk drugs and pharmaceutical formulations .

Drug Repurposing

Asenapine Maleate, like other non-antibacterial drugs, has been investigated for potential antibacterial action. This is part of a broader trend of “drug repurposing” or “drug re-profiling”, where existing drugs are investigated for new uses .

Pain Management

Asenapine Maleate, as a type of non-steroidal anti-inflammatory drug (NSAID), may have potential applications in pain management. NSAIDs are commonly used to relieve pain, reduce inflammation, and lower fever .

Veterinary Medicine

Asenapine Maleate has been studied in the field of veterinary medicine for its antimicrobial properties. It has been evaluated against a variety of animal pathogens .

Mécanisme D'action

Target of Action

It’s common for drugs to interact with specific proteins or receptors in the body to exert their effects

Mode of Action

Generally, a drug’s mode of action involves its interaction with its targets, leading to changes in the function or structure of the target molecules . This can result in a variety of effects, depending on the nature of the drug and its targets .

Biochemical Pathways

Drugs often influence biochemical pathways by interacting with enzymes, receptors, or other proteins involved in these pathways . The downstream effects can include changes in cellular processes, physiological responses, or disease progression .

Pharmacokinetics

These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Typically, the effects of a drug at the molecular and cellular level can include changes in gene expression, protein function, or cellular processes .

Action Environment

Environmental factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors .

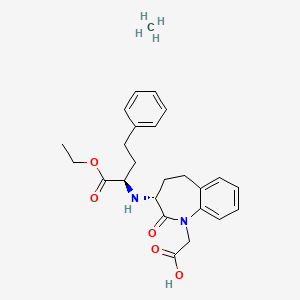

Propriétés

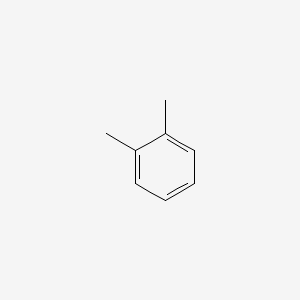

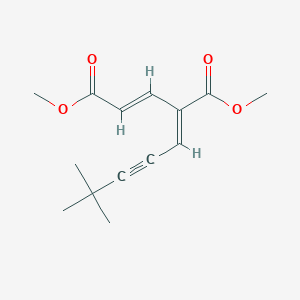

| { "Design of the Synthesis Pathway": "The synthesis of (S,S)-Asenapine Maleate can be achieved through a multi-step process involving several key reactions.", "Starting Materials": [ "2,3-Dichlorobenzonitrile", "2-Bromo-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline", "Sodium hydride", "Diisopropylamine", "Sodium borohydride", "Maleic acid", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carbonitrile by reacting 2,3-dichlorobenzonitrile with 2-bromo-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and diisopropylamine.", "Step 2: Reduction of the nitrile group in 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carbonitrile to form 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carboxamide using sodium borohydride.", "Step 3: Synthesis of (S,S)-Asenapine Maleate by reacting 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carboxamide with maleic acid in methanol." ] } | |

Numéro CAS |

135883-08-8 |

Nom du produit |

(S,S)-Asenapine Maleate |

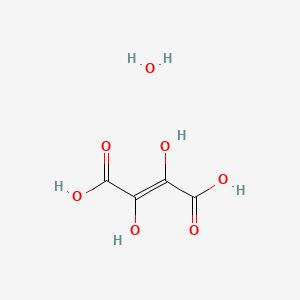

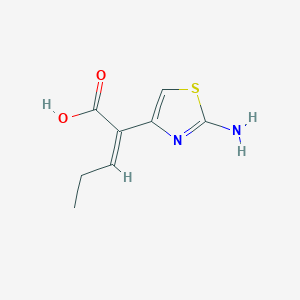

Formule moléculaire |

C₂₁H₂₀ClNO₅ |

Poids moléculaire |

401.84 |

Synonymes |

(3aR,12bR)-rel-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)